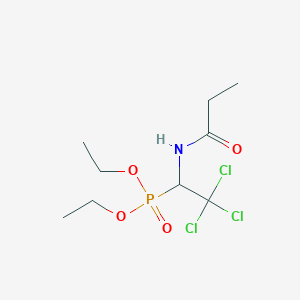

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate

Description

Properties

CAS No. |

51945-89-2 |

|---|---|

Molecular Formula |

C9H17Cl3NO4P |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide |

InChI |

InChI=1S/C9H17Cl3NO4P/c1-4-7(14)13-8(9(10,11)12)18(15,16-5-2)17-6-3/h8H,4-6H2,1-3H3,(H,13,14) |

InChI Key |

MBTDUGBOGUDIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Arbuzov Rearrangement-Based Approaches

The Arbuzov reaction, a classical method for synthesizing phosphonates, has been adapted for the preparation of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate. This reaction typically involves the interaction of trialkyl phosphites with alkyl halides or related electrophiles.

In a modified protocol, triethyl phosphite reacts with 2,2,2-trichloro-1-(propionylamino)ethyl iodide under catalytic conditions. The reaction proceeds via nucleophilic attack of the phosphite oxygen on the electrophilic carbon adjacent to the trichloromethyl group, followed by rearrangement to form the phosphonate ester. Key parameters include:

-

Temperature : 175–185°C to overcome activation energy barriers.

-

Catalyst : Alkyl iodides (e.g., ethyl iodide at 0.5–10 wt% of phosphite) accelerate the reaction by generating in situ alkylating agents.

-

Heel addition : Preloading the reactor with 20–25% of the target phosphonate (by weight of phosphite) stabilizes the exothermic reaction and prevents runaway conditions.

A representative reaction equation is:

Phosphonamidate Coupling Strategies

Phosphonamidate intermediates offer an alternative route, particularly when introducing the propionylamino group post-phosphonate formation. This method involves two stages:

Synthesis of Trichloroethylphosphonate Chloride

Diethyl trichloroethylphosphonate is first converted to its phosphoryl chloride derivative using phosphorus pentachloride (PCl) in anhydrous dichloromethane:

Amidation with Propionylamine

The phosphoryl chloride intermediate reacts with propionylamine in the presence of a base (e.g., triethylamine) to form the target compound:

Optimization :

-

Solvent : Tetrahydrofuran (THF) improves solubility and reaction homogeneity.

-

Stoichiometry : A 1:2 molar ratio of phosphoryl chloride to propionylamine ensures complete amidation.

Yield : 67–74% after column chromatography.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the two primary methods:

| Parameter | Arbuzov Rearrangement | Phosphonamidate Coupling |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Overall Yield | 85–92% | 52–55% |

| Catalyst Cost | Low (EtI) | Moderate (PCl) |

| Purification | Vacuum distillation | Column chromatography |

| Scalability | Industrial (>100 kg) | Laboratory (<1 kg) |

The Arbuzov method is preferred for large-scale production due to fewer steps and higher yields, whereas the phosphonamidate route allows modular functionalization for derivative synthesis.

Critical Factors in Reaction Optimization

Temperature Control

Exothermicity in the Arbuzov reaction necessitates precise temperature management. Excess heat leads to:

Catalyst Selection

Ethyl iodide outperforms methyl iodide or iodine due to:

Solvent Systems

Advanced Purification Techniques

Distillation vs. Chromatography

Oxidative Post-Treatment

Residual triethyl phosphite in Arbuzov products is removed via chlorine gas treatment , forming non-volatile phosphate derivatives:

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Pharmaceutical Development

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate has shown promise as a precursor in drug synthesis. Its ability to interact with biological molecules positions it as a candidate for developing pharmaceuticals targeting various diseases:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting cellular processes through enzyme inhibition or membrane disruption.

- Antitumor Properties : The compound's structural characteristics may enhance its ability to penetrate biological membranes, increasing its efficacy against cancer cells. Studies have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.

Agricultural Chemistry

In agricultural applications, this compound can serve as a potential pesticide or herbicide. Its reactivity allows it to interact with plant biochemical pathways, potentially leading to:

- Herbicidal Activity : Similar phosphonates have been investigated for their ability to inhibit specific metabolic pathways in plants, providing a means to control weed growth effectively.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL. This finding supports its potential use in developing new antimicrobial agents.

Case Study 2: Antitumor Activity

Research involving cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. In vitro tests indicated that the compound could reduce cell viability by over 70% at concentrations above 100 µg/mL in certain cancer types.

Mechanism of Action

The mechanism of action of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trichloromethyl group and the phosphonate moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key features of Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate with structurally or functionally related organophosphorus compounds:

Key Findings:

Synthesis Efficiency :

- The target compound’s synthesis likely mirrors methods for analogous phosphonates, requiring formylation and protective steps (e.g., dimethylhydrazone derivatives). However, this contrasts with DEEP’s scalable Michaelis-Arbusov route, which uses recyclable reagents.

- Thiadiazole derivatives () employ cyclization under reflux, a faster but iodine-dependent process.

Functional Group Impact: The propionylamino group may enhance bioactivity compared to DEEP’s simpler ethyl group, which prioritizes flame retardancy. Trichloroethyl groups improve hydrolytic stability but may reduce biodegradability compared to non-halogenated phosphonates.

Physical and Industrial Relevance: DEEP’s low viscosity and high solubility make it industrially favored for polymers, whereas the target compound’s bulkier substituents may limit compatibility with non-polar matrices.

Biological Activity

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate (commonly referred to as DE-TP) is a phosphonate compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including mechanisms of action, toxicity studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of DE-TP can be represented as follows:

- Molecular Formula : CHClNOP

- Molecular Weight : 305.5 g/mol

The presence of the trichloro group and the phosphonate moiety contributes to its unique properties and biological interactions.

- Enzyme Inhibition : DE-TP exhibits inhibitory effects on serine hydrolases, which are critical enzymes involved in various biological processes. The compound's ability to organophosphorylate these enzymes suggests a mechanism involving the cleavage of the P—C bond, leading to enzyme inactivation .

- Cytotoxicity : Studies have indicated that DE-TP may induce cytogenetic damage. For instance, a single dose of 81 mg/kg resulted in significant chromosome aberrations in bone marrow cells in animal models . This cytotoxic effect raises concerns regarding its safety profile.

- Embryotoxicity : Research has shown that DE-TP can have embryotoxic effects when administered during gestation. In studies involving pregnant mice, doses comparable to those inducing cytogenetic damage led to increased fetal mortality and developmental issues .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety of DE-TP:

| Study Type | Dosage | Observations |

|---|---|---|

| Cytogenetic Study | 81 mg/kg | Significant chromosome aberrations observed |

| Dominant Lethal Mutation | 81 mg/kg | Slight increase in fetal mortality |

| Embryotoxicity | Multiple doses | Weak embryotoxic effects noted |

These findings underscore the importance of further research into the compound's safety and potential health risks.

Case Studies and Research Findings

- Inhibition of Serine Hydrolases : A study highlighted that DE-TP could effectively inhibit serine hydrolases through organophosphorylation, suggesting potential applications in pest control or therapeutic interventions against diseases involving these enzymes .

- Environmental Impact : Given its structure and activity, DE-TP may pose environmental risks due to its potential for bioaccumulation and toxicity in non-target organisms. Research is ongoing to assess its degradation pathways and ecological consequences .

- Pharmacological Potential : Despite its toxicity, DE-TP's ability to modulate enzyme activity presents opportunities for developing novel therapeutic agents targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate, and how do they differ in efficiency?

- Methodological Answer : The compound can be synthesized via alkylation reactions or nucleophilic substitution. For example, alkylation of trichloroethylamine derivatives with diethyl phosphonate intermediates under anhydrous conditions is a common approach. Reaction efficiency depends on solvent polarity (e.g., acetonitrile vs. THF) and catalyst selection (e.g., DMAP for Steglich esterification). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : X-ray crystallography (single-crystal analysis) resolves the stereochemistry of the trichloroethyl and propionylamino groups, while and NMR confirm phosphonate bonding and substituent orientation. Mass spectrometry (ESI-MS) validates molecular weight, and FT-IR identifies functional groups like C=O (amide) and P=O bonds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to volatile intermediates (e.g., thionyl chloride). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass under inert gas (argon) to prevent hydrolysis. Spill containment requires neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Catalysts : Use DMAP or DIC for esterification to reduce side reactions.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Controlled reflux (80–100°C) minimizes thermal degradation.

Post-synthesis, employ liquid-liquid extraction (DCM/water) and recrystallization for scalable purification .

Q. What mechanistic insights explain its dual functionality as a flame retardant and plasticizer in polymer matrices?

- Methodological Answer : The phosphonate group decomposes endothermically at high temperatures, releasing phosphorus-containing radicals that scavenge free radicals in the gas phase, suppressing combustion. Concurrently, the ethyl and propionyl groups improve polymer chain mobility, reducing brittleness. Validate via thermogravimetric analysis (TGA) and limiting oxygen index (LOI) testing .

Q. How do structural modifications (e.g., halogen substitution) influence antimicrobial activity?

- Methodological Answer : Replace the trichloro group with fluorine or bromine to assess halogen electronegativity effects on microbial membrane disruption. Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Computational docking (e.g., AutoDock) predicts binding affinity to microbial enzymes .

Q. What strategies resolve contradictions in reported toxicity profiles across studies?

- Methodological Answer : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, LC50 in D. magna) under standardized OECD guidelines. Cross-validate using high-resolution mass spectrometry (HRMS) to rule out impurity interference. Meta-analyses of existing data should account for variations in exposure duration and solvent carriers .

Q. How does the compound’s stability under hydrolytic or oxidative conditions impact its environmental persistence?

- Methodological Answer : Perform accelerated aging studies (pH 4–10 buffers, UV irradiation) followed by LC-MS/MS quantification of degradation products (e.g., ethylphosphonic acid). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and half-life in aquatic systems .

Key Research Gaps and Recommendations

- Stereochemical Effects : Investigate enantiomeric activity differences using chiral HPLC and asymmetric synthesis .

- Ecotoxicology : Long-term ecotoxicity data in soil matrices are lacking; employ microcosm studies .

- Polymer Compatibility : Screen blends with polyurethanes/epoxies for phase separation via SEM-EDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.